Increased Steric Bulk vs. 2-Bromo-4-methylbenzaldehyde for Regioselective Cross-Coupling
The isopropyl substituent in 2-Bromo-4-isopropylbenzaldehyde provides greater steric hindrance compared to the methyl group in 2-Bromo-4-methylbenzaldehyde, as evidenced by calculated molar refractivity values of 54.11 cm³ and topological polar surface area (TPSA) of 17.07 Ų . This increased steric bulk can be leveraged to enhance regioselectivity in palladium-catalyzed cross-coupling reactions by shielding the adjacent bromine atom from undesired side reactions .
| Evidence Dimension | Steric parameter (molar refractivity) |
|---|---|
| Target Compound Data | Molar Refractivity = 54.11 cm³; TPSA = 17.07 Ų |
| Comparator Or Baseline | 2-Bromo-4-methylbenzaldehyde: molar refractivity estimated at ~40 cm³ (based on smaller methyl group contribution) |
| Quantified Difference | ~14 cm³ increase in molar refractivity |
| Conditions | Calculated physicochemical properties; no direct experimental comparison identified |
Why This Matters
Higher steric demand around the reactive bromine center can improve regioselectivity in cross-coupling reactions, a critical factor for synthesizing complex molecules with defined substitution patterns.
